molecular formula C14H22N4O2S B2572087 8-Butan-2-ylsulfanyl-7-butyl-3-methylpurine-2,6-dione CAS No. 303969-00-8

8-Butan-2-ylsulfanyl-7-butyl-3-methylpurine-2,6-dione

Cat. No. B2572087
CAS RN: 303969-00-8
M. Wt: 310.42
InChI Key: BTEICAMCFLMAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butan-2-ylsulfanyl-7-butyl-3-methylpurine-2,6-dione, also known as BB-2, is a purine analog that has been synthesized and studied for its potential use in scientific research applications. BB-2 has been found to have a unique mechanism of action that makes it a valuable tool in the study of various biological processes.

Scientific Research Applications

Organic Synthesis Applications

Research in organic synthesis has explored the synthesis and transformation of compounds related to 8-Butan-2-ylsulfanyl-7-butyl-3-methylpurine-2,6-dione. For example, a study by Yin et al. (2008) developed a new approach to synthesize 3-methylthio-substituted furans and related derivatives, demonstrating the utility of sulfur-containing compounds in creating diverse organic structures (Yin et al., 2008). Another work by Kappe et al. (1994) improved the synthesis of 5-alkyl-2,3-dihydro-furan-2,3-diones, highlighting the importance of alkyl substitutions in organic synthesis (Kappe et al., 1994).

Medicinal Chemistry Applications

In medicinal chemistry, Liu and Robins (2005) explored the use of sulfanyl and sulfonyl leaving groups in Suzuki cross-coupling reactions involving purine derivatives, demonstrating their potential in drug development (Liu & Robins, 2005). Additionally, Hartmann and Batzl (1986) synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones for their aromatase inhibiting and tumor-inhibiting activities, indicating the therapeutic potential of alkylated purine derivatives (Hartmann & Batzl, 1986).

Material Science Applications

In the field of material science, Wang et al. (2006) investigated pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, highlighting their optoelectronic properties and potential applications in molecular electronics (Wang et al., 2006). This underscores the relevance of sulfur-containing and purine-based compounds in developing new materials with desirable electronic properties.

properties

IUPAC Name

8-butan-2-ylsulfanyl-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-5-7-8-18-10-11(15-14(18)21-9(3)6-2)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEICAMCFLMAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.